molecular formula C20H30ClN3O3 B10830170 RQ0Hrs3jux CAS No. 2071683-99-1

RQ0Hrs3jux

Cat. No.: B10830170
CAS No.: 2071683-99-1
M. Wt: 395.9 g/mol
InChI Key: PXFDVONNVFXYEP-MCJVGQIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NLG802 is a prodrug of indoximod, an orally active inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a crucial role in the metabolism of tryptophan, an essential amino acid. By inhibiting IDO1, NLG802 aims to modulate the immune response, making it a promising candidate for cancer immunotherapy .

Preparation Methods

NLG802 is synthesized through a series of chemical reactions designed to enhance the oral bioavailability of indoximod. The synthesis involves protecting the acid and amine functionalities of indoximod as an ethyl ester and leucine amide, respectively . The synthetic route includes:

Chemical Reactions Analysis

NLG802 undergoes several types of chemical reactions, primarily focusing on its conversion back to indoximod in the body. These reactions include:

Scientific Research Applications

Mechanism of Action

NLG802 exerts its effects by inhibiting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme catalyzes the oxidation of tryptophan to N-formylkynurenine, a key step in the kynurenine pathway. By inhibiting IDO1, NLG802 increases the availability of tryptophan and reduces the production of immunosuppressive metabolites. This modulation of the immune response enhances the body’s ability to target and destroy cancer cells .

Properties

CAS No.

2071683-99-1

Molecular Formula

C20H30ClN3O3

Molecular Weight

395.9 g/mol

IUPAC Name

ethyl (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoate;hydrochloride

InChI

InChI=1S/C20H29N3O3.ClH/c1-5-26-20(25)17(22-19(24)16(21)10-13(2)3)11-14-12-23(4)18-9-7-6-8-15(14)18;/h6-9,12-13,16-17H,5,10-11,21H2,1-4H3,(H,22,24);1H/t16-,17+;/m0./s1

InChI Key

PXFDVONNVFXYEP-MCJVGQIASA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C)NC(=O)[C@H](CC(C)C)N.Cl

Canonical SMILES

CCOC(=O)C(CC1=CN(C2=CC=CC=C21)C)NC(=O)C(CC(C)C)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.